molecular formula C11H12O2 B8469250 2-(3-Phenyl-2-propynoxy)ethanol

2-(3-Phenyl-2-propynoxy)ethanol

Cat. No. B8469250
M. Wt: 176.21 g/mol
InChI Key: WZRQWNRIXCMHJL-UHFFFAOYSA-N
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Patent
US04855086

Procedure details

Butyl lithium in hexane (30 mmol) was added to phenylacetylene (3.29 ml, 30 mmol) in dry THF (20 ml) at -78° C. The mixture was allowed to reach room temperature, cooled to 78° C. and 2-chloromethoxyethyl benzoate (6.4 g 30 mmol) added. The mixture was kept at 0° C. for 24 hours, quenched with water and extracted into ether. The crude product obtained from the organic phase was treated with 8% sodium hydroxide in ethanol (100 ml) and heated under reflux for 0.5 hours. The crude product was poured into water and extracted into ether. The ether extracts were washed with water, dried and the solvent removed to give 5 g of 2-(3-phenyl-2-propynoxy)ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].C1(C#C)C=CC=CC=1.[C:20]([O:28][CH2:29][CH2:30][O:31]CCl)(=O)[C:21]1C=CC=C[CH:22]=1.[OH-].[Na+]>C1COCC1.C(O)C.O>[C:8]1([C:22]#[C:21][CH2:20][O:28][CH2:29][CH2:30][OH:31])[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mmol
Type
reactant
Smiles
CCCCCC
Name
Quantity
3.29 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCOCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
CUSTOM
Type
CUSTOM
Details
The crude product obtained from the organic phase
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hours
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
The ether extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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